Cas no 913835-91-3 (4-Boronothiophene-2-carboxylic acid)

4-Boronothiophene-2-carboxylic acid is a heterocyclic boronic acid derivative featuring both a boronic acid group and a carboxylic acid functionality on a thiophene scaffold. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety acts as a key coupling partner for constructing biaryl or heteroaryl structures. The carboxylic acid group further enhances its utility by enabling additional derivatization or coordination chemistry. Its well-defined reactivity and stability make it a versatile intermediate in pharmaceutical and materials science research, particularly for synthesizing complex organic frameworks. The product is typically handled under inert conditions to preserve its boronic acid integrity.
4-Boronothiophene-2-carboxylic acid structure
913835-91-3 structure
商品名:4-Boronothiophene-2-carboxylic acid
CAS番号:913835-91-3
MF:C5H5BO4S
メガワット:171.9668
MDL:MFCD08689521
CID:802848
PubChem ID:44119364

4-Boronothiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Boronothiophene-2-carboxylic acid
    • 2-Carboxythiophene-4-boronic acid
    • 2-Thiophenecarboxylicacid, 4-borono-
    • 913835-91-3
    • CS-0168705
    • DTXSID80657172
    • AKOS006343030
    • FT-0660537
    • MFCD08689521
    • 5-Carboxythiophene-3-boronic acid
    • SCHEMBL560732
    • 4-(dihydroxyboranyl)thiophene-2-carboxylic acid
    • A843841
    • 2-Thiophenecarboxylicacid,4-borono-
    • 4-(dihydroxyboryl)-2-thiophene carboxylic acid
    • LISDLMYCEQUKLA-UHFFFAOYSA-N
    • 2-CARBOXYTHIOPHENE-4-BORONICACID
    • H11797
    • PS-13015
    • SY353555
    • 2-CARBOXYTHIOPHENE-4-BORONIC ACID 98
    • MDL: MFCD08689521
    • インチ: InChI=1S/C5H5BO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,9-10H,(H,7,8)
    • InChIKey: LISDLMYCEQUKLA-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C(=O)O)SC=C1B(O)O

計算された属性

  • せいみつぶんしりょう: 172.00000
  • どういたいしつりょう: 172
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106A^2

じっけんとくせい

  • 色と性状: Not available
  • 密度みつど: 1.6±0.1 g/cm3
  • ゆうかいてん: 170-172
  • ふってん: 467.6±55.0 °C at 760 mmHg
  • フラッシュポイント: 236.6±31.5 °C
  • 屈折率: 1.615
  • PSA: 106.00000
  • LogP: -0.87390
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

4-Boronothiophene-2-carboxylic acid セキュリティ情報

4-Boronothiophene-2-carboxylic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Boronothiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C183243-100mg
2-Carboxythiophene-4-boronic acid
913835-91-3
100mg
$ 121.00 2023-04-18
abcr
AB245544-5 g
2-Carboxythiophene-4-boronic acid, 96%; .
913835-91-3 96%
5 g
€1,317.00 2023-07-20
Apollo Scientific
OR3433-5g
5-Carboxythiophene-3-boronic acid
913835-91-3 96%
5g
£995.00 2025-02-20
TRC
C183243-500mg
2-Carboxythiophene-4-boronic acid
913835-91-3
500mg
$ 385.00 2023-04-18
Chemenu
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4-Boronothiophene-2-carboxylic acid
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$588 2024-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H53210-250mg
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913835-91-3 98%
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¥3272.00 2023-03-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0990-1G
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1g
¥ 1,630.00 2023-04-13
Ambeed
A751186-1g
2-Carboxythiophene-4-boronicacid
913835-91-3 98%
1g
$147.0 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1239345-5g
4-Boronothiophene-2-carboxylic acid
913835-91-3 98%
5g
¥12152.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0990-500.0mg
4-boronothiophene-2-carboxylic acid
913835-91-3 95%
500.0mg
¥1089.0000 2024-08-02

4-Boronothiophene-2-carboxylic acid 関連文献

4-Boronothiophene-2-carboxylic acidに関する追加情報

Introduction to 4-Boronothiophene-2-carboxylic acid (CAS No. 913835-91-3)

4-Boronothiophene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 913835-91-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and materials science. This compound belongs to the thiophene derivatives family, which is well-known for its broad applications in pharmaceuticals, agrochemicals, and advanced material synthesis. The presence of both a boronic acid moiety and a carboxylic acid group makes it a versatile intermediate for various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed processes.

The structural features of 4-Boronothiophene-2-carboxylic acid contribute to its unique reactivity and make it a valuable building block in the synthesis of more complex molecules. The boronic acid functional group, located at the 4-position of the thiophene ring, facilitates boronate ester formation, which is crucial for further functionalization. Meanwhile, the carboxylic acid at the 2-position provides opportunities for esterification, amidation, or other carboxylate-based modifications. These properties have positioned this compound as a key reagent in the development of novel therapeutic agents and functional materials.

In recent years, 4-Boronothiophene-2-carboxylic acid has been extensively studied for its potential applications in drug discovery. Thiophene derivatives are known for their biological activity, with many exhibiting antimicrobial, antifungal, and anti-inflammatory properties. The introduction of a boronic acid group enhances the compound's compatibility with modern synthetic methodologies, enabling efficient construction of heterocyclic frameworks that are prevalent in bioactive molecules. For instance, researchers have leveraged this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes.

One notable area of research involving 4-Boronothiophene-2-carboxylic acid is its role in the synthesis of targeted therapies. The ability to introduce diverse substituents at both the boronic acid and carboxylic acid positions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. This flexibility has been exploited in the creation of small-molecule probes that can interact with biological targets with high specificity. Furthermore, advances in computational chemistry have enabled virtual screening of derivatives derived from 4-Boronothiophene-2-carboxylic acid, accelerating the discovery process by predicting binding affinities and metabolic stability.

The material science applications of 4-Boronothiophene-2-carboxylic acid are equally compelling. Boron-containing heterocycles are increasingly being explored for their electronic properties, making them suitable candidates for organic semiconductors and optoelectronic devices. The thiophene ring itself is a well-established component in conductive polymers and organic light-emitting diodes (OLEDs), while the boronic acid functionality can be used to modulate charge transport properties. Recent studies have demonstrated that incorporating derivatives of 4-Boronothiophene-2-carboxylic acid into polymer matrices can enhance device performance by improving charge injection and extraction efficiency.

From a synthetic chemistry perspective, 4-Boronothiophene-2-carboxylic acid serves as an excellent precursor for constructing more complex molecular architectures. The boronic acid group participates in cross-coupling reactions with aryl halides or alkynes under palladium catalysis, allowing for the rapid assembly of polycyclic systems. This capability is particularly valuable in medicinal chemistry pipelines where rapid diversification of molecular structures is essential for hit identification and optimization. Additionally, the carboxylic acid moiety can be further functionalized via traditional organic transformations, such as esterification or amidation, broadening its utility in synthetic applications.

The industrial relevance of 4-Boronothiophene-2-carboxylic acid is underscored by its growing demand in both academic research laboratories and pharmaceutical companies. Its role as a key intermediate has led to the development of scalable synthetic routes that ensure high purity and yield. As interest in thiophene-based compounds continues to grow due to their demonstrated biological activity and material science potential, 4-Boronothiophene-2-carboxylic acid is expected to remain a cornerstone molecule in these fields.

In conclusion,4-Boronothiophene-2-carboxylic acid (CAS No. 913835-91-3) represents a fascinating compound with multifaceted applications across medicinal chemistry and materials science. Its unique structural features enable diverse chemical modifications, making it indispensable for drug discovery efforts aimed at developing novel therapeutics. Simultaneously, its potential in advanced materials underscores its importance beyond traditional pharmaceutical applications. As research progresses,this compound will undoubtedly continue to play a pivotal role in shaping future advancements.

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